4-Nitro-N-{2-[(2R)-pyrrolidin-2-yl]ethyl}benzene-1-sulfonamide 4-Nitro-N-{2-[(2R)-pyrrolidin-2-yl]ethyl}benzene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17835379
InChI: InChI=1S/C12H17N3O4S/c16-15(17)11-3-5-12(6-4-11)20(18,19)14-9-7-10-2-1-8-13-10/h3-6,10,13-14H,1-2,7-9H2/t10-/m1/s1
SMILES:
Molecular Formula: C12H17N3O4S
Molecular Weight: 299.35 g/mol

4-Nitro-N-{2-[(2R)-pyrrolidin-2-yl]ethyl}benzene-1-sulfonamide

CAS No.:

Cat. No.: VC17835379

Molecular Formula: C12H17N3O4S

Molecular Weight: 299.35 g/mol

* For research use only. Not for human or veterinary use.

4-Nitro-N-{2-[(2R)-pyrrolidin-2-yl]ethyl}benzene-1-sulfonamide -

Specification

Molecular Formula C12H17N3O4S
Molecular Weight 299.35 g/mol
IUPAC Name 4-nitro-N-[2-[(2R)-pyrrolidin-2-yl]ethyl]benzenesulfonamide
Standard InChI InChI=1S/C12H17N3O4S/c16-15(17)11-3-5-12(6-4-11)20(18,19)14-9-7-10-2-1-8-13-10/h3-6,10,13-14H,1-2,7-9H2/t10-/m1/s1
Standard InChI Key XLUNGRVNMULDAD-SNVBAGLBSA-N
Isomeric SMILES C1C[C@@H](NC1)CCNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Canonical SMILES C1CC(NC1)CCNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three distinct modules:

  • A 4-nitrobenzenesulfonamide core, which contributes electron-withdrawing characteristics and potential hydrogen-bonding interactions.

  • A (2R)-pyrrolidin-2-yl group, introducing chirality and secondary amine functionality.

  • An ethyl linker bridging the aromatic and heterocyclic components, modulating spatial orientation and conformational flexibility .

The stereochemistry at the pyrrolidine’s second position (R-configuration) is critical for enantioselective interactions with biological targets, as demonstrated in analogous chiral sulfonamides .

Key Physicochemical Parameters

While experimental data on solubility, melting point, and logP remain limited in publicly available literature, computational predictions suggest moderate hydrophilicity due to the sulfonamide and pyrrolidine groups. The nitro group likely enhances membrane permeability, a trait observed in structurally related nitroaromatics .

PropertyValueSource
Molecular FormulaC12H17N3O4S\text{C}_{12}\text{H}_{17}\text{N}_3\text{O}_4\text{S}
Molecular Weight299.35 g/mol
CAS Registry Number1822291-70-2

Synthesis and Structural Modification

Synthetic Pathways

The synthesis of 4-Nitro-N-{2-[(2R)-pyrrolidin-2-yl]ethyl}benzene-1-sulfonamide typically involves sequential functionalization:

  • Sulfonylation: Reaction of 4-nitrobenzenesulfonyl chloride with a pyrrolidine-containing amine precursor.

  • Chiral Resolution: Isolation of the (2R)-pyrrolidine enantiomer via chromatographic or enzymatic methods.

  • Purification: Recrystallization or column chromatography to achieve >95% purity .

A modified approach reported for analogous sulfonamides employs a Mitsunobu reaction to install the ethyl-pyrrolidine linker, preserving stereochemical integrity .

Derivative Synthesis

Structural analogs have been synthesized to explore structure-activity relationships (SAR):

  • Nitro Position Isomers: 2-Nitro variants exhibit reduced binding affinity to carbonic anhydrases compared to the 4-nitro configuration .

  • Amino Substitutions: Replacement of the nitro group with an amino moiety alters electronic properties, enhancing hydrogen-bond donor capacity .

Comparative Analysis with Structural Analogs

The table below contrasts 4-Nitro-N-{2-[(2R)-pyrrolidin-2-yl]ethyl}benzene-1-sulfonamide with key analogs:

Compound NameStructural FeaturesPharmacological Profile
4-Amino-N-{2-[pyrrolidinyl]ethyl}benzenesulfonamideAmino substitution at para positionEnhanced CA II selectivity
4-Nitro-N-(pyridin-3-yl)benzenesulfonamidePyridine代替 pyrrolidineReduced CNS penetration
2-Nitro-N-{2-[(2R)-pyrrolidin-2-yl]ethyl}benzenesulfonamideNitro group at ortho positionWeaker zinc coordination

Future Directions and Applications

Targeted Drug Design

  • Isoform-Selective CA Inhibitors: Rational modification of the pyrrolidine substituents could enhance selectivity for tumor-associated CA XII over off-target isoforms .

  • Prodrug Development: Conjugation with bioreducible moieties may mitigate nitro group-associated toxicity while retaining therapeutic efficacy.

Biomaterial Functionalization

The sulfonamide group’s ability to coordinate metal ions suggests applications in catalytic nanomaterials or biosensors.

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